Ethyl 1-{[(3E)-3-[(3,4-dimethylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate
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Overview
Description
Ethyl 1-{[(3E)-3-[(3,4-dimethylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate is a complex organic compound with a unique structure that includes an indole ring, a piperidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-{[(3E)-3-[(3,4-dimethylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate typically involves multiple steps, including the formation of the indole ring, the piperidine ring, and the coupling of these rings with the appropriate functional groups. Common synthetic routes may include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Piperidine Ring: This can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling Reactions: The indole and piperidine rings are coupled using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[(3E)-3-[(3,4-dimethylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 1-{[(3E)-3-[(3,4-dimethylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of Ethyl 1-{[(3E)-3-[(3,4-dimethylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 1-{[(3E)-3-[(3,4-dimethylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate can be compared with other similar compounds, such as:
Indole Derivatives: Compounds containing the indole ring, which may have similar biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring, which may have similar chemical reactivity.
Carboxylate Esters: Compounds containing the carboxylate ester functional group, which may have similar chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H29N3O3 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
ethyl 1-[[3-(3,4-dimethylphenyl)imino-2-oxoindol-1-yl]methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C25H29N3O3/c1-4-31-25(30)19-11-13-27(14-12-19)16-28-22-8-6-5-7-21(22)23(24(28)29)26-20-10-9-17(2)18(3)15-20/h5-10,15,19H,4,11-14,16H2,1-3H3 |
InChI Key |
LJVWHDDNMWOCNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CN2C3=CC=CC=C3C(=NC4=CC(=C(C=C4)C)C)C2=O |
Origin of Product |
United States |
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